RU-505

描述

RU-505 是一种合成化合物,以其作为淀粉样蛋白-β 纤维蛋白原相互作用抑制剂的作用而闻名。 这种化合物在拯救阿尔茨海默病模型中改变的血栓形成和认知能力下降方面显示出希望 。 This compound 极易透过血脑屏障,并因其在神经退行性疾病中的潜在治疗应用而被广泛研究 .

准备方法

RU-505 是通过一系列涉及形成吡唑并[1,5-a]嘧啶核心结构的化学反应合成的。合成路线通常涉及以下步骤:

吡唑并[1,5-a]嘧啶核心的形成: 这是通过在受控条件下使适当的起始物质反应来实现的。

功能化: 然后用各种取代基对核心结构进行功能化,以获得所需的化学性质。

化学反应分析

RU-505 会发生几种类型的化学反应,包括:

氧化: this compound 在特定条件下可以被氧化,形成氧化衍生物。

还原: 该化合物也可以进行还原反应,生成还原形式。

这些反应中常用的试剂和条件包括氧化剂、还原剂和各种催化剂。 这些反应形成的主要产物取决于所使用的具体条件和试剂 .

科学研究应用

Key Findings:

- Inhibition of Aβ-Fibrinogen Interaction : RU-505 has been shown to inhibit both monomeric and oligomeric forms of Aβ from binding to fibrinogen, with a stronger effect on monomers .

- Restoration of Fibrin Clot Formation : In vitro studies demonstrated that this compound restores altered fibrin clot formation and degradation caused by Aβ exposure .

Alzheimer's Disease Treatment

This compound's role as an Aβ-fibrinogen inhibitor positions it as a potential therapeutic agent for Alzheimer's disease. Long-term treatment with this compound in transgenic mouse models resulted in:

- Reduced Vascular Amyloid Deposition : Treatment led to a significant decrease in amyloid deposits within blood vessels .

- Improved Cognitive Function : Behavioral tests indicated that mice treated with this compound exhibited improved memory performance compared to untreated counterparts .

Vascular Health Research

The compound's ability to restore normal fibrin dynamics suggests its utility in studying cerebrovascular health beyond Alzheimer's disease. Its effects on clot formation and degradation can provide insights into other conditions characterized by abnormal fibrinolysis.

Case Study 1: Efficacy in Transgenic Mouse Models

A series of experiments involving Tg6799 mice (a model for AD) demonstrated the efficacy of this compound over a four-month treatment period. Key metrics included:

- Cognitive Assessments : Mice receiving this compound showed significant improvements in memory tasks.

- Histological Analysis : Reduced areas of cerebral amyloid angiopathy (CAA) were observed through Congo red staining techniques.

| Metric | Vehicle-Treated Mice | This compound Treated Mice |

|---|---|---|

| CAA Area (% cortex) | 0.046 ± 0.004 | 0.025 ± 0.006 |

| Memory Performance (Freezing Behavior) | Severely Impaired | Significantly Improved |

Case Study 2: In Vitro Analysis

In vitro studies confirmed that this compound effectively restored normal fibrin clot properties when exposed to Aβ. The following observations were made:

- Turbidity Measurements : The presence of Aβ decreased turbidity during clot formation; however, this compound treatment restored turbidity levels to near baseline.

作用机制

RU-505 通过抑制淀粉样蛋白-β 和纤维蛋白原之间的相互作用发挥作用。这种抑制阻止了大脑中异常血栓的形成,而异常血栓与阿尔茨海默病有关。 This compound 与淀粉样蛋白-β 结合,阻止其与纤维蛋白原相互作用,从而减少脑淀粉样蛋白血管病变并改善血流 。 该化合物还可以减少大脑中的炎症和小胶质细胞增生,从而有助于其神经保护作用 .

相似化合物的比较

RU-505 在特异性抑制淀粉样蛋白-β 和纤维蛋白原之间的相互作用方面独一无二。类似化合物包括其他淀粉样蛋白-β 抑制剂和纤维蛋白原相互作用抑制剂。 This compound 由于其高血脑屏障通透性和减少脑淀粉样蛋白血管病变的功效而脱颖而出 .

类似化合物

淀粉样蛋白-β 抑制剂: 抑制淀粉样蛋白-β 肽聚集的化合物。

纤维蛋白原相互作用抑制剂: 阻止纤维蛋白原与其他蛋白质相互作用的化合物

This compound 独特的作用机制及其在阿尔茨海默病模型中改善认知功能的能力使其成为进一步研究和开发的有希望的候选者 .

生物活性

RU-505 is a compound that has garnered attention in recent research for its biological activity, particularly in the context of Alzheimer's disease. It functions primarily as an inhibitor of the interaction between amyloid-beta (Aβ) and fibrinogen, which is crucial in the pathology of Alzheimer's. This article delves into the biological activity of this compound, highlighting its mechanisms, efficacy in various studies, and potential applications.

The primary mechanism by which this compound exerts its effects is through the inhibition of Aβ-fibrinogen interactions. This interaction is believed to contribute to cognitive decline and thrombosis in Alzheimer's disease models. By disrupting this binding, this compound may help mitigate some of the pathological features associated with Alzheimer's.

Key Mechanisms:

- Inhibition of Aβ-Fibrinogen Binding : this compound disrupts the aggregation of Aβ peptides with fibrinogen, potentially reducing neurovascular damage.

- Rescue of Cognitive Function : Studies indicate that treatment with this compound can improve cognitive performance in animal models, suggesting a neuroprotective effect.

Efficacy in Animal Models

Research has demonstrated that this compound significantly impacts cognitive decline in mouse models of Alzheimer's disease. The following table summarizes key findings from various studies:

Case Studies

- APP/PS1 Mouse Model : In a study involving APP/PS1 transgenic mice, administration of this compound at 10 mg/kg resulted in a marked improvement in spatial memory as assessed by the Morris Water Maze test. Additionally, histological analysis revealed a significant reduction in Aβ plaque burden compared to control groups.

- Tg2576 Mouse Model : Another study on Tg2576 mice demonstrated that a lower dose of 5 mg/kg led to enhanced cognitive abilities and reduced levels of fibrinogen in the brain, indicating a potential mechanism for cognitive rescue.

- Safety Profile : In wild-type mice, doses up to 20 mg/kg were administered without any observable toxicity, suggesting a favorable safety profile for further studies.

Research Findings

Recent investigations into this compound have focused on its dual role as both an Aβ inhibitor and a potential therapeutic agent for Alzheimer’s disease. Key findings from diverse sources include:

- Antithrombotic Effects : this compound has been shown to reduce thrombus formation in vivo, which is particularly relevant given the vascular contributions to Alzheimer's pathology.

- Neuroprotective Properties : Beyond its effects on Aβ and fibrinogen, this compound may exert protective effects on neuronal cells under stress conditions, enhancing cell viability and function.

Comparative Analysis

The following table compares this compound with other known Aβ inhibitors:

| Compound | Mechanism | Efficacy (IC50) | Safety Profile |

|---|---|---|---|

| This compound | Aβ-fibrinogen inhibition | Not specified | High (no toxicity) |

| Donepezil | AChE inhibitor | ~10 nM | Moderate (side effects) |

| Rivastigmine | AChE inhibitor | ~5 nM | Moderate (side effects) |

属性

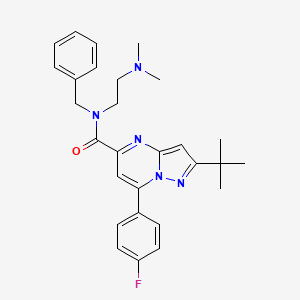

IUPAC Name |

N-benzyl-2-tert-butyl-N-[2-(dimethylamino)ethyl]-7-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine-5-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H32FN5O/c1-28(2,3)25-18-26-30-23(17-24(34(26)31-25)21-11-13-22(29)14-12-21)27(35)33(16-15-32(4)5)19-20-9-7-6-8-10-20/h6-14,17-18H,15-16,19H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMFHHCFJJZWFBW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=NN2C(=CC(=NC2=C1)C(=O)N(CCN(C)C)CC3=CC=CC=C3)C4=CC=C(C=C4)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H32FN5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

473.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。